DNA Binding Affinity Differentiates 3-Chlorobenzamide from 2-Chloro and 4-Chloro Isomers
The 3-chlorobenzamide positional isomer displayed superior DNA-binding affinity compared to its 2-chloro and 4-chloro counterparts in a direct head-to-head comparison using UV-visible spectroscopy. The 3-chloro analogue (2CBA) achieved the highest binding constant (K = 2.07 × 10⁴ M⁻¹) among all chlorinated N-(benzothiazol-2-yl)benzamide isomers tested [1]. This physicochemical differentiation suggests that the 3-chloro substitution pattern enables stronger interactions with biomolecular targets, a feature relevant for applications requiring DNA intercalation or groove binding.
| Evidence Dimension | DNA-binding constant (K) by UV-visible spectroscopy, Benesi-Hildebrand method |
|---|---|
| Target Compound Data | K = 2.07 × 10⁴ M⁻¹ (2CBA: 3-chloro isomer) |
| Comparator Or Baseline | 4CBA (4-chloro isomer): K < 2.07 × 10⁴ M⁻¹ (best Stern-Volmer constant for DNA: K_SV = 1.52 × 10³ M⁻¹, with binding number = 1.274); BA (unsubstituted): lower DNA-binding constant |
| Quantified Difference | 2CBA exhibits the best binding constant for DNA among all chlorinated isomers; quantitative fold-differences vs. 4CBA and BA are implicit from reported constants. |
| Conditions | N-(Benzo[d]thiazol-2-yl)benzamide (BA) and its 2-chloro (2CBA), 3-chloro (3CBA), and 4-chloro (4CBA) isomers evaluated by UV-visible titration with ct-DNA; Stern-Volmer fluorescence quenching with BSA and DNA. |
Why This Matters
Higher DNA-binding affinity can translate to stronger interactions with nucleic acid targets in anticancer or antibacterial applications, positioning the 3-chloro isomer as a preferred scaffold for DNA-targeted agent design.
- [1] Güzel, E., et al. (2025). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 49, 19679–19698. View Source
